2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)quinoline-4-carboxamide
Description
2-(4-Chlorophenyl)-N-(3,4-dimethylphenyl)quinoline-4-carboxamide is a quinoline-based compound featuring a carboxamide linkage at the 4-position of the quinoline core. The molecule is substituted with a 4-chlorophenyl group at the 2-position and an N-bound 3,4-dimethylphenyl moiety.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O/c1-15-7-12-19(13-16(15)2)26-24(28)21-14-23(17-8-10-18(25)11-9-17)27-22-6-4-3-5-20(21)22/h3-14H,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYAJLRWEEMTGAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80366752 | |
| Record name | 2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)quinoline-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5699-04-7 | |
| Record name | 2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)quinoline-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)quinoline-4-carboxamide is a synthetic compound belonging to the quinoline family, known for its diverse biological activities including anticancer and antimicrobial properties. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
- Molecular Formula : C24H19ClN2O
- Molecular Weight : 386.87 g/mol
- CAS Number : 5699-04-7
- LogP : 6.49730 (indicating high lipophilicity)
Synthesis
The synthesis of this compound typically involves:
- Formation of Intermediate : Condensation of 4-chloroaniline with 3,4-dimethylbenzaldehyde to produce a Schiff base.
- Cyclization : The Schiff base is cyclized with methyl anthranilate under acidic conditions.
- Final Acylation : The quinoline derivative undergoes acylation with a suitable carboxylic acid derivative to yield the final product.
Anticancer Activity
Recent studies have shown that quinoline derivatives exhibit significant anticancer properties. For instance, Shinde et al. (2021) evaluated various quinoline-4-carboxamide derivatives against human cancer cell lines such as MCF-7 (breast cancer), H460 (lung cancer), and HCT116 (colon cancer). The study found that the incorporation of the carboxamide group enhanced anticancer activity through mechanisms involving oxidative stress-mediated DNA damage and inhibition of key signaling pathways like STAT3 .
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.2 | DNA damage |
| H460 | 6.8 | STAT3 inhibition |
| HCT116 | 7.5 | Apoptosis induction |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. It was tested against various bacterial strains, including Gram-positive (Staphylococcus aureus) and Gram-negative bacteria (Escherichia coli). The results indicated that certain derivatives exhibited potent antibacterial activity, suggesting potential applications in treating bacterial infections .
Structure-Activity Relationship (SAR)
The biological activity of quinoline derivatives is closely related to their chemical structure. Key observations include:
- Chlorine Substitution : The presence of electronegative chlorine atoms enhances the anticancer activity.
- Dimethyl Phenyl Group : This substituent contributes to the lipophilicity and overall potency against cancer cells.
- Carboxamide Group : Essential for enhancing biological activity by improving binding affinity to target enzymes or receptors.
Case Studies
- Case Study on Anticancer Activity : A study focused on a series of quinoline derivatives demonstrated that those with a carboxamide moiety showed significant cytotoxicity against MCF-7 cells through apoptosis pathways .
- Case Study on Antimicrobial Efficacy : Another research highlighted the antibacterial effects of related quinoline compounds against resistant strains of bacteria, showing lower MIC values compared to standard antibiotics .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Quinoline-4-carboxamide derivatives exhibit diverse biological activities influenced by substituent patterns. Key analogs include:
Table 1: Structural Comparison of Quinoline-4-Carboxamide Derivatives

*Estimated based on ’s analog (Y202-7187: 414.93 g/mol).
†Molecular weight includes hydrochloride salt.
Key Observations:
Chlorine vs. Fluorine Substituents : The target compound’s 4-chlorophenyl group may enhance lipophilicity and binding to hydrophobic pockets compared to the 4-fluorophenyl analog (). Fluorine, however, often improves metabolic stability and bioavailability .
Methyl vs. Methoxy Groups : The 3,4-dimethylphenyl substituent in the target compound increases steric bulk and lipophilicity relative to methoxy-substituted analogs (e.g., ), which prioritize solubility via hydrogen bonding .
Aromatic vs. Aliphatic Linkages : Compounds like 674092 () incorporate flexible aliphatic chains (e.g., piperazine), enabling interactions with charged residues in biological targets, unlike the rigid aromatic linkage in the target compound .
Yield Challenges :
- Bulky substituents (e.g., 3,4-dimethylphenyl) may reduce reaction efficiency due to steric hindrance during cross-coupling or amidation steps.
- Halogenated derivatives (e.g., 4-chlorophenyl) generally require careful optimization to avoid side reactions, as seen in ’s protocols .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
*LogP calculated using fragment-based methods.
Insights :
- Sulfanyl- and carboxylic acid-containing derivatives () exhibit improved aqueous solubility due to polar functional groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
